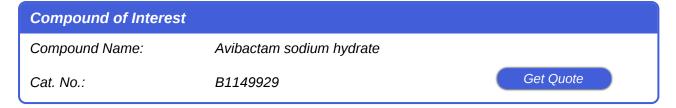


An In-depth Technical Guide to the Covalent and Reversible Inhibition by Avibactam

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that uniquely employs a covalent and reversible mechanism to neutralize a broad spectrum of serine β -lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2][3][4][5] This mechanism distinguishes it from traditional β -lactam-based inhibitors, which typically act irreversibly.[4] Avibactam's ability to be recycled after binding to its target enzyme contributes to its high efficacy in protecting partner β -lactam antibiotics from degradation.[2][5] This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies used to characterize the inhibitory action of avibactam.

Mechanism of Action: A Two-Step, Reversible Covalent Inhibition

The inhibitory action of avibactam against serine β -lactamases is a dynamic, two-step process involving an initial covalent acylation followed by a slow, reversible deacylation.[6][7]

Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme performs
a nucleophilic attack on the carbonyl carbon of avibactam's diazabicyclooctane ring. This
results in the formation of a stable, covalent carbamoyl acyl-enzyme intermediate.[4][6][8]
This acylation step effectively inactivates the enzyme.

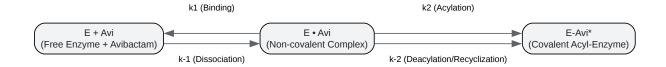


Deacylation and Recyclization: Unlike β-lactam-based inhibitors that are hydrolyzed and destroyed upon deacylation, the avibactam acyl-enzyme complex undergoes a slow deacylation process where the diazabicyclooctane ring reforms, releasing the intact and active avibactam molecule.[2][5][6][7][9] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes. The deacylation off-rate is significantly slow, contributing to the sustained inhibition of the enzyme.[6][9]

This unique mechanism of covalent, slowly reversible inhibition is a key feature of avibactam's activity.[6][9]

Visualizing the Inhibition Pathway

The following diagram illustrates the key steps in the covalent and reversible inhibition of a serine β -lactamase by avibactam.



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Caption: The kinetic scheme of avibactam's reversible covalent inhibition of β-lactamase.

Quantitative Analysis of Avibactam's Inhibitory Activity

The efficacy of avibactam has been quantified against various clinically relevant β -lactamases. The following tables summarize key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Avibactam Inhibition



β-Lactamase	Class	Organism	k2/K (M-1s-1)	koff (s-1)
TEM-1	А	Escherichia coli	2.2 x 104	7.5 x 10-4
CTX-M-15	А	Escherichia coli	1.1 x 105	1.2 x 10-3
KPC-2	А	Klebsiella pneumoniae	2.0 x 105	2.0 x 10-2
AmpC	С	Pseudomonas aeruginosa	1.3 x 103	1.7 x 10-4
OXA-10	D	Pseudomonas aeruginosa	1.2 x 103	-
OXA-48	D	Klebsiella pneumoniae	1.7 x 102	-

Data synthesized from multiple sources. k2/K represents the second-order acylation rate constant, and koff represents the first-order deacylation rate constant.

Key Experimental Protocols

The characterization of avibactam's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Inhibition Kinetics Assay

This protocol outlines a general procedure to determine the kinetic parameters of avibactam inhibition.

Objective: To measure the rates of acylation and deacylation of a β -lactamase by avibactam.

Materials:

- Purified β-lactamase enzyme
- Avibactam
- Nitrocefin (or other suitable chromogenic β-lactam substrate)

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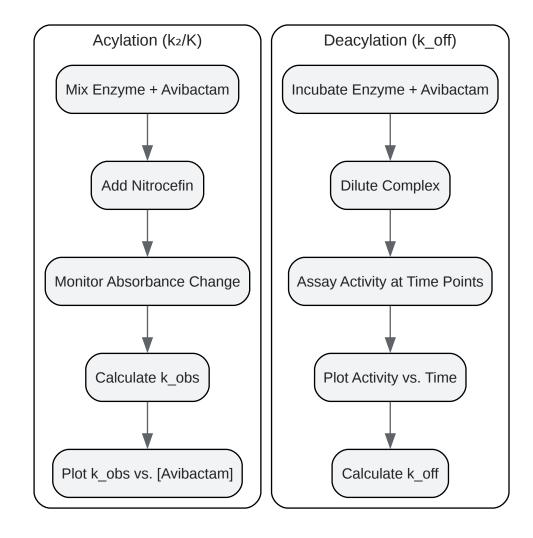


- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- Spectrophotometer

Methodology:

- Enzyme Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer.
 The final concentration will depend on the specific activity of the enzyme.
- Acylation Rate Measurement (k2/K): a. In a cuvette, mix the β-lactamase solution with varying concentrations of avibactam. b. Initiate the reaction by adding a saturating concentration of nitrocefin. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time. d. The rate of inactivation is determined by fitting the progress curves to a first-order decay equation. The observed inactivation rate constant (kobs) is then plotted against the avibactam concentration to determine k2/K.
- Deacylation Rate Measurement (koff): a. Incubate the β-lactamase with a concentration of avibactam sufficient to achieve complete inhibition. b. After a set incubation time, dilute the enzyme-inhibitor complex significantly into the assay buffer to prevent further inhibition. c. At various time points after dilution, add a saturating concentration of nitrocefin to a sample of the diluted complex and measure the initial rate of hydrolysis. d. The rate of return of enzyme activity is plotted over time, and the data are fitted to a first-order equation to determine the deacylation rate constant (koff).[6]





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Caption: Workflow for determining the kinetic parameters of avibactam inhibition.

Mass Spectrometry Analysis of the Acyl-Enzyme Complex

Mass spectrometry is crucial for confirming the covalent nature of the enzyme-inhibitor complex and for identifying the products of deacylation.[6][9]

Objective: To verify the formation of a covalent adduct between the β -lactamase and avibactam and to analyze the products of the deacylation reaction.

Materials:

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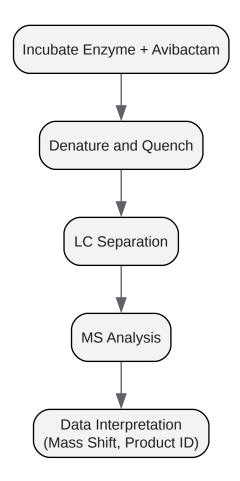


- Purified β-lactamase
- Avibactam
- Denaturing solution (e.g., acetonitrile with formic acid)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11][12][13][14]

Methodology:

- Formation of the Acyl-Enzyme Complex: Incubate the β-lactamase with an excess of avibactam to ensure complete formation of the covalent complex.
- Sample Preparation: a. Quench the reaction and denature the protein by adding the
 denaturing solution. This helps to stabilize the covalent adduct.[6] b. For analysis of
 deacylation products, the acyl-enzyme complex can be incubated in buffer for a sufficient
 time to allow for deacylation before quenching.
- LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the protein from unbound inhibitor using a suitable chromatography column (e.g., C18 for protein, amide for avibactam).[10][11] c. Analyze the eluent by mass spectrometry to determine the mass of the intact protein-inhibitor complex. An increase in mass corresponding to the molecular weight of avibactam confirms covalent binding. d. For deacylation analysis, monitor for the appearance of a species with the mass of the free enzyme and a species with the mass of intact avibactam.





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Caption: General workflow for the mass spectrometry analysis of the avibactam-enzyme complex.

X-ray Crystallography of the Acyl-Enzyme Complex

X-ray crystallography provides high-resolution structural information about the interactions between avibactam and the active site of the β -lactamase.[15][16][17]

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase covalent complex.

Materials:

- Highly purified and concentrated β-lactamase
- Avibactam



- Crystallization screening solutions
- · X-ray diffraction equipment

Methodology:

- Co-crystallization: a. Incubate the purified β-lactamase with a molar excess of avibactam. b. Set up crystallization trials using various techniques (e.g., hanging-drop vapor diffusion) and a wide range of crystallization screening solutions.[16]
- Data Collection: a. Once suitable crystals are obtained, they are cryo-protected and flashcooled in liquid nitrogen. b. Mount the crystal on a goniometer and expose it to a highintensity X-ray beam. c. Collect diffraction data as the crystal is rotated.
- Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the phase problem using molecular replacement with a known βlactamase structure as a model. c. Build the atomic model of the protein and the covalently bound avibactam into the electron density map. d. Refine the model to improve the fit to the experimental data.

The resulting structure reveals the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that stabilize the acyl-enzyme complex.[8]

Conclusion

Avibactam's unique mechanism of covalent, reversible inhibition represents a significant advancement in the fight against β -lactamase-mediated antibiotic resistance. Its ability to be recycled after inhibiting an enzyme molecule contributes to its potency and broad-spectrum activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of avibactam and the development of next-generation β -lactamase inhibitors. The combination of kinetic, mass spectrometric, and crystallographic data has been instrumental in elucidating the intricate details of its mechanism of action.

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